molecular formula C10H18 B14707942 3-Methyl-1-(propan-2-yl)cyclohex-1-ene CAS No. 13828-32-5

3-Methyl-1-(propan-2-yl)cyclohex-1-ene

Cat. No.: B14707942
CAS No.: 13828-32-5
M. Wt: 138.25 g/mol
InChI Key: DDBNUTWRHSVAEQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(propan-2-yl)cyclohex-1-ene is a monoterpene that belongs to the class of cycloalkenes. It is characterized by a cyclohexene ring with methyl and isopropyl substituents at positions 1 and 4, respectively . This compound is known for its presence in various essential oils and its applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(propan-2-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 4-isopropyl-1-methylcyclohexene can be carried out using strong acids like sulfuric acid or Lewis acids like aluminum chloride .

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides are employed to facilitate the cyclization and isomerization reactions. The reaction conditions typically include elevated temperatures and pressures to optimize the conversion rates .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(propan-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium or platinum catalysts.

    Halogenating Agents: Chlorine, bromine with UV light or radical initiators.

Major Products Formed

    Oxidation: Alcohols, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated cyclohexenes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(propan-2-yl)cyclohex-1-ene is unique due to its specific arrangement of methyl and isopropyl groups, which imparts distinct chemical and physical properties. This unique structure contributes to its specific reactivity and applications in various fields .

Properties

CAS No.

13828-32-5

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

3-methyl-1-propan-2-ylcyclohexene

InChI

InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h7-9H,4-6H2,1-3H3

InChI Key

DDBNUTWRHSVAEQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=C1)C(C)C

Origin of Product

United States

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